molecular formula C20H20N2O4 B2740241 N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide CAS No. 329778-86-1

N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide

Cat. No. B2740241
CAS RN: 329778-86-1
M. Wt: 352.39
InChI Key: QRMKBVYJLRCIIZ-YRNVUSSQSA-N
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Description

N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide, commonly known as NTPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NTPTA is a derivative of acrylamide and contains two aromatic rings, one of which is substituted with a nitriloethyl group and the other with trimethoxyphenyl groups.

Scientific Research Applications

Polymerization and Material Science

The study of acrylamide derivatives in polymer science has unveiled their potential for creating novel polymeric materials. For instance, the radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, a structurally similar compound, has been investigated for its hydrophobic properties and potential applications in enhanced oil recovery. This research provides insights into the polymerization mechanisms and the thermal and physical properties of the resulting polymers, suggesting a wide array of industrial applications, including in hydrophobic coatings and materials (Huang et al., 2019).

Controlled Polymerization Techniques

Acrylamide derivatives have been explored in the development of controlled polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization. These methodologies enable the precise control over polymer architecture, leading to materials with specific properties. For example, the RAFT polymerization of N-isopropylacrylamide demonstrates the capacity to tailor polymer structure at room temperature, paving the way for advanced drug delivery systems and responsive materials (Convertine et al., 2004).

Solubility Studies

The solubility of acrylamide derivatives in various solvents is critical for their application in polymerization reactions. Understanding the solid-liquid equilibrium of these compounds facilitates their use in industrial product and process design. Research on the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol-ethanol solutions offers valuable data for optimizing reaction conditions in polymer synthesis (Yao et al., 2010).

Corrosion Inhibition

Acrylamide derivatives have been evaluated for their effectiveness as corrosion inhibitors, an application of significant interest in the field of materials science. The study of new acrylamide derivatives for corrosion inhibition on copper surfaces in acidic environments reveals their potential in protecting metal surfaces, indicating applications in industrial maintenance and preservation (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-N-[4-(cyanomethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-10-6-15(19(25-2)20(17)26-3)7-11-18(23)22-16-8-4-14(5-9-16)12-13-21/h4-11H,12H2,1-3H3,(H,22,23)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMKBVYJLRCIIZ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide

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